molecular formula C8H9F5O2 B1618234 3,3,4,4,4-Pentafluorobutyl methacrylate CAS No. 52519-51-4

3,3,4,4,4-Pentafluorobutyl methacrylate

Cat. No.: B1618234
CAS No.: 52519-51-4
M. Wt: 232.15 g/mol
InChI Key: DJMQEXDGIXFVSC-UHFFFAOYSA-N
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Description

3,3,4,4,4-Pentafluorobutyl methacrylate is a fluorinated methacrylate ester characterized by five fluorine atoms substituted on the butyl chain. Methacrylates generally feature a methyl group on the alpha-carbon of the acrylate backbone, enhancing rigidity and thermal stability in polymers compared to acrylates . Fluorinated methacrylates are valued in high-performance coatings, adhesives, and materials requiring chemical resistance and hydrophobicity.

Properties

CAS No.

52519-51-4

Molecular Formula

C8H9F5O2

Molecular Weight

232.15 g/mol

IUPAC Name

3,3,4,4,4-pentafluorobutyl 2-methylprop-2-enoate

InChI

InChI=1S/C8H9F5O2/c1-5(2)6(14)15-4-3-7(9,10)8(11,12)13/h1,3-4H2,2H3

InChI Key

DJMQEXDGIXFVSC-UHFFFAOYSA-N

SMILES

CC(=C)C(=O)OCCC(C(F)(F)F)(F)F

Canonical SMILES

CC(=C)C(=O)OCCC(C(F)(F)F)(F)F

Other CAS No.

52519-51-4

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3,3,4,4,4-Pentafluorobutyl Acrylate (C₇H₇F₅O₂)

  • Molecular Weight : 218.12 g/mol .
  • Key Properties : Density = 1.283 g/cm³, boiling point = 127.7°C at 760 mmHg .
  • Structural Difference : Lacks the methyl group on the acrylate backbone, leading to lower glass transition temperatures (Tg) in polymers compared to methacrylates.
  • Applications : Used in fluoropolymer synthesis for coatings and hydrophobic films .

2,2,3,3,4,4,4-Heptafluorobutyl Methacrylate (C₈H₇F₇O₂)

  • Molecular Weight : 268.13 g/mol .
  • Fluorine Content : Seven fluorine atoms, enhancing hydrophobicity and chemical resistance.
  • Reactivity : Higher electron-withdrawing effects from fluorine may reduce the polymerization rate compared to less-fluorinated analogs.
  • Applications : Ideal for anti-fouling coatings and aerospace materials .

4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)butyl Methacrylate (C₉H₁₀F₆O₃)

  • Molecular Weight : 280.16 g/mol .
  • Unique Features : Contains a hydroxyl group and trifluoromethyl substituent, enabling hydrogen bonding and improved solubility in polar solvents.
  • Polymer Behavior : Hydroxyl groups may facilitate crosslinking, enhancing mechanical strength in cured polymers .

4,4,5,5,6,7,7,7-Octafluoro-2-hydroxy-6-(trifluoromethyl)heptyl Methacrylate

  • Fluorine Content : Eight fluorine atoms and a trifluoromethyl group, offering extreme hydrophobicity.

Structural and Property Analysis

Table 1: Comparative Data for Fluorinated Methacrylates/Acrylates

Compound Molecular Formula Molecular Weight Fluorine Atoms Key Properties Applications
3,3,4,4,4-Pentafluorobutyl acrylate C₇H₇F₅O₂ 218.12 5 BP: 127.7°C, Density: 1.283 g/cm³ Coatings, adhesives
Heptafluorobutyl methacrylate C₈H₇F₇O₂ 268.13 7 High hydrophobicity Anti-fouling materials
Trifluoro-hydroxyl methacrylate C₉H₁₀F₆O₃ 280.16 6 Hydroxyl group for crosslinking Specialty polymers

Key Trends:

Fluorine Content : Higher fluorine counts correlate with increased hydrophobicity and chemical inertness but may reduce solubility in common solvents.

Functional Groups : Hydroxyl or trifluoromethyl groups (e.g., ) expand application scope through post-polymerization modifications.

Methacrylate vs. Acrylate : Methacrylates generally yield polymers with higher Tg and mechanical stability due to the alpha-methyl group .

Research Findings and Industrial Relevance

  • Synthesis Challenges : Fluorinated methacrylates require specialized fluorination techniques, as seen in 3,3,4,4,4-pentafluorobutyl iodide synthesis (CAS 40723-80-6), a precursor for fluorinated polymers .
  • Market Analysis : Compounds like 3,3,4,4,4-pentafluorobutyl acrylate are commercially distributed by suppliers such as BOC Sciences, highlighting demand in electronics and automotive sectors .

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